Poseltinib's primary mechanism of action involves targeting specific tyrosine kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) []. BTK plays a critical role in B-cell malignancies, while EGFR is implicated in the development and progression of various solid tumors [, ]. By inhibiting these kinases, poseltinib disrupts signaling pathways essential for cancer cell survival and proliferation [].
Poseltinib is being actively investigated in clinical trials for various cancers, including:
Poseltinib (HM71224, LY3337641) is an experimental small-molecule inhibitor of Bruton's tyrosine kinase (BTK) []. It was developed by Hanmi Pharmaceutical and later licensed to Eli Lilly []. BTK is a signaling molecule involved in B-cell activation and function. Poseltinib's potential lies in its ability to dampen inflammatory responses by inhibiting BTK activity [].
Poseltinib possesses a unique acrylamide structure with a substituted furo[3,2-d]pyrimidine core []. Key features include:
Poseltinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a critical role in B-cell signaling pathways, which are involved in the immune response. By inhibiting BTK, Poseltinib can suppress B-cell activation and function, potentially leading to reduced inflammation in diseases like rheumatoid arthritis [].